molecular formula C17H16BrF4NO2 B605715 USP25/28 inhibitor AZ1 CAS No. 2165322-94-9

USP25/28 inhibitor AZ1

Cat. No.: B605715
CAS No.: 2165322-94-9
M. Wt: 422.22
InChI Key: ITHSFXDGKQYOED-UHFFFAOYSA-N
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Description

USP25/28 inhibitor AZ1 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. These enzymes are part of the deubiquitinase family, which play a crucial role in regulating protein degradation and maintaining cellular homeostasis. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and immunology .

Mechanism of Action

Target of Action

The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .

Mode of Action

AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .

Biochemical Pathways

The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .

Result of Action

The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .

Biochemical Analysis

Biochemical Properties

USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the this compound binds to a site other than the active site of the enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, this compound reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the this compound binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of this compound administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .

Preparation Methods

The synthesis of USP25/28 inhibitor AZ1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

USP25/28 inhibitor AZ1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

USP25/28 inhibitor AZ1 is unique in its dual inhibition of both ubiquitin-specific protease 25 and ubiquitin-specific protease 28. Similar compounds include:

    USP7 inhibitors: Targeting another member of the deubiquitinase family, these inhibitors have shown potential in cancer therapy.

    USP30 inhibitors: These compounds are being explored for their role in mitochondrial quality control and neurodegenerative diseases.

    USP1 inhibitors: Known for their role in DNA damage response and repair mechanisms.

Compared to these compounds, this compound offers a broader range of applications due to its dual-targeting capability .

Properties

IUPAC Name

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSFXDGKQYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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